2-amino-2-(4-methylsulfonylphenyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKBMHQFETUUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255203 | |
| Record name | α-Amino-4-(methylsulfonyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-80-6 | |
| Record name | α-Amino-4-(methylsulfonyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299166-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-4-(methylsulfonyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Amino 2 4 Methylsulfonylphenyl Acetic Acid
Classical Approaches to α-Amino Acid Synthesis Applied to the Compound
The synthesis of racemic 2-amino-2-(4-methylsulfonylphenyl)acetic acid can be efficiently achieved through several classical methods for α-amino acid production. These routes typically begin with the precursor 4-(methylsulfonyl)benzaldehyde and yield the final product as a racemic mixture.
Strecker Synthesis Variations and Adaptations
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for synthesizing α-amino acids. wikipedia.orgchemistnotes.com The process is a two-step, one-pot reaction that converts an aldehyde into an α-amino acid. masterorganicchemistry.comnews-medical.net For the target compound, the synthesis commences with 4-(methylsulfonyl)benzaldehyde.
The reaction mechanism involves three main components: the aldehyde, ammonia, and a cyanide source (e.g., potassium cyanide or hydrogen cyanide). wikipedia.orgmasterorganicchemistry.com
Iminium Ion Formation : 4-(methylsulfonyl)benzaldehyde reacts with ammonia to form an imine. In the presence of a proton source, this intermediate is protonated to form a reactive iminium ion. masterorganicchemistry.com
α-Aminonitrile Formation : A cyanide ion then performs a nucleophilic attack on the iminium ion, resulting in the formation of the intermediate, 2-amino-2-(4-methylsulfonylphenyl)acetonitrile. masterorganicchemistry.commasterorganicchemistry.com
Hydrolysis : The final step is the acid- or base-catalyzed hydrolysis of the nitrile group, which converts it into a carboxylic acid, yielding the desired this compound. chemistnotes.commasterorganicchemistry.com
| Stage | Starting Material(s) | Reagents | Intermediate/Product |
| 1 | 4-(methylsulfonyl)benzaldehyde | NH₃, KCN (or NaCN), H₂O/Acid | 2-amino-2-(4-methylsulfonylphenyl)acetonitrile |
| 2 | 2-amino-2-(4-methylsulfonylphenyl)acetonitrile | H₃O⁺ (Acid Hydrolysis) | This compound |
| A summary of the Strecker synthesis adapted for this compound. |
Bucherer-Bergs Reaction Modifications
The Bucherer-Bergs reaction provides an alternative classical route, producing a hydantoin intermediate that can be subsequently hydrolyzed to the α-amino acid. alfa-chemistry.comwikipedia.org This multicomponent reaction typically involves a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. encyclopedia.pubnih.gov
For the synthesis of this compound, the reaction would proceed as follows:
Hydantoin Formation : 4-(methylsulfonyl)benzaldehyde is reacted with ammonium carbonate and sodium cyanide in a suitable solvent like aqueous ethanol. encyclopedia.pub This process forms the heterocyclic intermediate, 5-(4-methylsulfonylphenyl)hydantoin. The mechanism is believed to involve the initial formation of a cyanohydrin, which then reacts with ammonium carbonate, or the formation of an imine followed by reaction with isocyanic acid and cyanide. alfa-chemistry.comwikipedia.org
Hydrolysis : The stable hydantoin ring is then cleaved, typically under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide) followed by acidification, to yield the final α-amino acid. alfa-chemistry.com
| Stage | Starting Material(s) | Reagents | Intermediate/Product |
| 1 | 4-(methylsulfonyl)benzaldehyde | (NH₄)₂CO₃, NaCN, H₂O/Ethanol | 5-(4-methylsulfonylphenyl)hydantoin |
| 2 | 5-(4-methylsulfonylphenyl)hydantoin | 1. NaOH (aq), Heat 2. H₃O⁺ | This compound |
| An overview of the Bucherer-Bergs reaction for the synthesis of this compound. |
Alkylation of Glycine Equivalents
This strategy involves using a glycine molecule where the α-carbon has been rendered nucleophilic, allowing it to be alkylated. A common approach is to use a Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester. researchgate.net
The synthesis using this method would involve:
Deprotonation : The glycine equivalent is treated with a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a stabilized enolate.
Alkylation : The resulting nucleophile is reacted with an electrophilic benzyl (B1604629) species, such as 4-(methylsulfonyl)benzyl bromide. The enolate displaces the bromide in an Sₙ2 reaction to form a new carbon-carbon bond.
Hydrolysis : The Schiff base and ester protecting groups are removed via acid hydrolysis to liberate the free this compound. nih.gov
| Glycine Equivalent | Base | Alkylating Agent | Final Step |
| N-(Diphenylmethylene)glycine tert-butyl ester | LDA or similar strong base | 4-(methylsulfonyl)benzyl bromide | Acid Hydrolysis |
| A representative scheme for the synthesis via alkylation of a glycine equivalent. |
Asymmetric Synthesis of Chiral this compound
Producing enantiomerically pure forms of this compound requires asymmetric synthesis methodologies. These strategies introduce chirality either through the use of chiral catalysts or by temporarily incorporating a chiral auxiliary.
Enantioselective Catalysis in Synthesis
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. A prominent application in amino acid synthesis is the phase-transfer catalyzed (PTC) alkylation of glycine Schiff bases. nih.gov
In this approach, an achiral glycine Schiff base ester is alkylated with 4-(methylsulfonyl)benzyl bromide under biphasic conditions. A chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, complexes with the enolate, creating a chiral environment that directs the approach of the electrophile, leading to an enantiomeric excess (ee) of one stereoisomer. nih.gov
| Substrate | Alkylating Agent | Catalyst Type | Expected Outcome |
| N-(Diphenylmethylene)glycine tert-butyl ester | 4-(methylsulfonyl)benzyl bromide | Chiral Cinchona alkaloid-derived quaternary ammonium salt | Enantioenriched N-protected amino acid ester |
| Conceptual framework for enantioselective phase-transfer catalysis in the synthesis of the target compound. |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a robust method for controlling stereochemistry. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. tcichemicals.com
For the synthesis of chiral this compound, a glycine derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.orgbath.ac.uk
Acylation : The chiral auxiliary is first acylated with a protected glycine derivative.
Diastereoselective Alkylation : The resulting imide is enolized with a suitable base, and the chiral auxiliary directs the subsequent alkylation with 4-(methylsulfonyl)benzyl bromide to one face of the enolate, leading to a high diastereomeric excess.
Cleavage : The chiral auxiliary is then cleaved (e.g., via hydrolysis with lithium hydroxide) to release the enantiomerically enriched amino acid. nih.gov The auxiliary can often be recovered and reused. bath.ac.uk
| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Cleavage Method |
| Evans Oxazolidinone | Diastereoselective enolate alkylation | Steric hindrance from the auxiliary substituent directs the electrophile | LiOH/H₂O₂ |
| Camphorsultam | Diastereoselective enolate alkylation | The rigid bicyclic structure provides a highly biased steric environment | Hydrolysis |
| Common chiral auxiliaries applicable to the asymmetric synthesis of this compound. |
Biocatalytic Approaches to Enantiopure Forms
The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule often resides in a single enantiomer. Biocatalytic methods, employing enzymes as catalysts, offer a highly selective and environmentally benign alternative to traditional chemical synthesis for obtaining chiral compounds like this compound.
One of the most established enzymatic methods for producing optically pure amino acids is the "hydantoinase process". nih.gov This multi-enzyme cascade typically involves three key enzymes: a hydantoinase, a carbamoylase, and a hydantoin racemase. The process starts with a chemically synthesized racemic 5-substituted hydantoin, in this case, 5-(4-methylsulfonylphenyl)hydantoin.
The stereoselective hydantoinase hydrolyzes one of the enantiomers of the hydantoin (e.g., the D-enantiomer) to the corresponding N-carbamoyl-amino acid. nih.gov Subsequently, a highly enantiospecific N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase) hydrolyzes the N-carbamoyl intermediate to the free amino acid. nih.gov The unreacted L-hydantoin is then racemized by a hydantoin racemase, allowing for a theoretical yield of 100% for the desired enantiomer of the amino acid. nih.gov This dynamic kinetic resolution process has been successfully applied to the industrial synthesis of various D- and L-amino acids. mdpi.com
Table 1: Key Enzymes in the Hydantoinase Process
| Enzyme | Function |
| Hydantoinase | Stereoselective hydrolysis of a 5-substituted hydantoin. |
| N-Carbamoylase | Enantiospecific hydrolysis of an N-carbamoyl-amino acid. |
| Hydantoin Racemase | Racemization of the unreacted hydantoin enantiomer. |
Another significant biocatalytic strategy is the kinetic resolution of racemic amino acid derivatives using lipases. Lipases can selectively hydrolyze the ester of one enantiomer of an amino acid, leaving the other enantiomer as the unreacted ester. nih.gov For instance, a racemic mixture of the methyl or ethyl ester of this compound could be subjected to hydrolysis by a lipase, such as one from Pseudomonas or Candida species. nih.govmdpi.com The resulting mixture of the free L-amino acid and the unreacted D-amino acid ester can then be separated.
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, also provides a powerful route to enantiopure amino acids. For example, a chemical synthesis could be used to produce a prochiral or racemic intermediate, which is then resolved or asymmetrically transformed into the desired enantiomer using an enzyme.
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of this compound involves functional groups—an amino group and a carboxylic acid group—that can interfere with desired chemical transformations. Therefore, the use of protecting groups is essential to temporarily mask these functionalities and allow for selective reactions at other parts of the molecule.
Amino Group Protection:
The amino group is nucleophilic and can undergo unwanted side reactions. Common protecting groups for the amino function include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.orgwikipedia.org It is stable to a wide range of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). wikipedia.org
Fmoc Group: The Fmoc group is typically introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). wikipedia.orgorganic-chemistry.org A key advantage of the Fmoc group is its lability to mild basic conditions, such as treatment with piperidine in dimethylformamide (DMF), which allows for orthogonal protection strategies in more complex syntheses. wikipedia.orgchempep.com
Carboxylic Acid Group Protection:
The carboxylic acid group is acidic and can also interfere with certain reactions. It is commonly protected as an ester, with benzyl and methyl esters being frequent choices.
Benzyl (Bn) Ester: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net They are stable to many synthetic conditions but can be cleaved by hydrogenolysis (catalytic hydrogenation), which is a mild deprotection method. organic-chemistry.org
Methyl (Me) or Ethyl (Et) Esters: These simple alkyl esters are also used for carboxyl protection and are typically removed by hydrolysis under acidic or basic conditions.
Table 2: Common Protecting Groups for Amino Acids
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Methyl Ester | Me | Methanol (B129727), acid catalyst | Acid or base hydrolysis |
Scale-Up Considerations in Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, pilot plant or industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Process Safety and Hazard Analysis: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is crucial. This includes understanding the thermal stability of intermediates, potential for runaway reactions, and the toxicity of all substances involved. For instance, the use of highly reactive or hazardous reagents may need to be substituted with safer alternatives when moving to a larger scale.
Reaction Conditions and Optimization: Reaction parameters that are easily controlled in the lab, such as temperature, pressure, and mixing, require careful consideration on a larger scale. Heat transfer becomes less efficient in larger reactors, necessitating robust cooling systems to manage exothermic reactions. Mixing efficiency can also decrease, potentially leading to localized "hot spots" and the formation of impurities. Process optimization studies are essential to identify robust operating conditions that provide consistent yield and purity.
Solvent Selection and Recovery: The choice of solvents has a significant impact on the process's environmental footprint and cost. Solvents that are effective on a small scale may be impractical for large-scale production due to cost, toxicity, or difficulty in recovery and recycling. The development of processes that use greener solvents or minimize solvent usage is a key consideration.
Isolation and Purification: The methods used for product isolation and purification in the laboratory, such as column chromatography, may not be economically viable on a large scale. Alternative methods like crystallization, precipitation, or extraction are often preferred. The physical properties of the product, such as crystal form and particle size, become important for handling, formulation, and downstream processing.
Waste Management: Large-scale synthesis generates significantly more waste, which must be managed in an environmentally responsible and cost-effective manner. Process development should aim to minimize waste generation by optimizing reaction stoichiometry and exploring opportunities for recycling and reusing materials.
Equipment and Infrastructure: The transition to a larger scale requires specialized equipment, such as glass-lined or stainless steel reactors, and the necessary infrastructure for heating, cooling, and material transfer. The compatibility of the reaction mixture with the materials of construction must be carefully evaluated to prevent corrosion and contamination.
By carefully considering these factors during the development phase, a robust and scalable synthesis process for this compound can be established.
Derivatization and Structural Modification of 2 Amino 2 4 Methylsulfonylphenyl Acetic Acid
Modification at the Amino Group
The primary amino group is a key site for derivatization due to its nucleophilic character. Common modifications include the formation of amides, sulfonamides, and secondary or tertiary amines through acylation and alkylation reactions.
The formation of an amide bond by reacting the amino group of 2-amino-2-(4-methylsulfonylphenyl)acetic acid with a carboxylic acid is a fundamental transformation. This reaction is central to synthesizing peptides and other amide-containing derivatives. Because the direct reaction between an amine and a carboxylic acid is generally unfavorable, a "coupling reagent" is required to activate the carboxylic acid. diva-portal.orgresearchgate.net
The general process involves the activation of a carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester, an active ester, or an acid anhydride (B1165640), which is then susceptible to nucleophilic attack by the amino group of this compound. bachem.comamericanpeptidesociety.org A wide array of coupling reagents has been developed to facilitate this process, ensuring high yields and minimizing side reactions, particularly racemization at the chiral center. bachem.comorganic-chemistry.org
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used activators. researchgate.netbachem.comamericanpeptidesociety.org They react with the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization and improve efficiency, carbodiimides are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). bachem.com
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) provide rapid and efficient coupling with low racemization.
Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and among the most popular choices for peptide synthesis. bachem.com These reactions typically require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and to deprotonate the ammonium (B1175870) salt of the amino acid. bachem.com
The choice of solvent is also critical, with Dimethylformamide (DMF) and Dichloromethane (DCM) being common options. While specific examples detailing the peptide coupling of this compound are not extensively documented in publicly accessible literature, these standard, well-established methodologies are directly applicable. researchgate.netuci.educhemrxiv.org
| Reagent Class | Examples | Common Additives | Typical Base |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, OxymaPure® | DIPEA, NMM |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | - | DIPEA, NMM |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | - | DIPEA, Collidine |
Beyond peptide coupling, the amino group can undergo other acylation and alkylation reactions to yield a diverse range of derivatives.
Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. nih.gov For instance, acetylation can be achieved using acetic anhydride. This reaction converts the primary amine into a secondary acetamide. Friedel-Crafts acylation using N-protected α-amino acid N-hydroxysuccinimide esters is another method to form ketone derivatives. mdpi.com
Alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Common methods include:
Reductive Amination: The amino acid can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-alkylated derivatives. nih.govmonash.edu
Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to mono- or di-alkylation. organic-chemistry.org This reaction is often performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. google.comharvard.edu However, controlling the degree of alkylation to avoid the formation of quaternary ammonium salts can be challenging. organic-chemistry.org The use of alcohols as alkylating agents under catalytic hydrogenation conditions represents a milder, more environmentally benign approach. researchgate.net
These modifications can significantly alter the basicity, polarity, and steric profile of the original molecule.
Modification at the Carboxylic Acid Group
The carboxylic acid moiety is another key site for derivatization, allowing for the formation of esters, amides, and other related functional groups.
Esterification converts the carboxylic acid into an ester, which can serve as a protecting group in subsequent reactions or modify the compound's properties. Standard methods for esterifying amino acids are applicable here:
Fischer Esterification: This classic method involves heating the amino acid in an alcohol (e.g., methanol (B129727), ethanol) with a strong acid catalyst like gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.com The product is typically isolated as the corresponding hydrochloride salt of the amino acid ester.
Reaction with Thionyl Chloride: A widely used method involves reacting the amino acid with an alcohol in the presence of thionyl chloride (SOCl₂). The thionyl chloride reacts with the alcohol to generate HCl in situ, which catalyzes the esterification.
Reaction with Alkyl Halides: After converting the carboxylic acid to its carboxylate salt (e.g., with a base like LiOH), it can be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) to form the ester. researchgate.netgoogle.com
Using Trimethylchlorosilane (TMSCl): A convenient and mild method for preparing methyl esters involves reacting the amino acid with methanol in the presence of TMSCl. nih.gov This system is effective for a wide range of natural and synthetic amino acids.
Amide Bond Formation at the carboxylic acid end involves coupling it with a primary or secondary amine. The chemistry is identical to that described for peptide coupling (Section 3.1.1), but in this case, this compound serves as the carboxylic acid component. The carboxylic acid must first be activated with a coupling reagent (e.g., HATU, DCC) before the amine is added. organic-chemistry.org
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Equilibrium-driven; requires excess alcohol or removal of water. pearson.com |
| Thionyl Chloride Method | Alcohol (e.g., EtOH), Thionyl Chloride (SOCl₂) | Generates catalyst in situ; generally high yielding. |
| TMSCl Method | Methanol (MeOH), Trimethylchlorosilane (TMSCl) | Mild, room-temperature conditions with simple workup. nih.gov |
| Chlorosulfonic Acid Method | Alcohol (ROH), Chlorosulfonic Acid (ClSO₃H) | Forms an alkyl hydrosulphate in situ to catalyze the reaction. google.com |
The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-1-(4-methylsulfonylphenyl)ethanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly.
Commonly employed methods for the reduction of amino acids include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent like Tetrahydrofuran (THF).
Borane Reagents: Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are also effective for this reduction.
Two-Step Procedures: An alternative approach involves first converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride or an ester, which can then be reduced under milder conditions with NaBH₄.
The resulting amino alcohol, 2-amino-1-(4-methylsulfonylphenyl)ethanol, is a valuable chiral building block. diva-portal.org The vicinal amino and hydroxyl groups can participate in further transformations, such as the synthesis of oxazolidinones or other heterocyclic structures. mdpi.comorganic-chemistry.org
Modifications of the Phenyl Ring and Sulfonyl Moiety
Modifications to the aromatic ring and the sulfonyl group are less common compared to derivatizations of the amino and carboxyl groups, primarily due to the higher activation energy required for these transformations.
The phenyl ring in this compound is substituted with two groups: an aminoacetic acid group and a methylsulfonyl group. The methylsulfonyl (-SO₂CH₃) group is a strongly electron-withdrawing and deactivating meta-director for electrophilic aromatic substitution. Conversely, the α-amino acid substituent is generally considered an ortho, para-directing group, although its directing effect can be complex. The combined influence of these groups makes further substitution on the phenyl ring challenging and likely to require harsh reaction conditions, which could compromise the integrity of the amino and carboxyl functions. Potential reactions like nitration or halogenation would likely yield a mixture of isomers and require subsequent protection-deprotection strategies for the other functional groups.
The sulfonyl moiety (-SO₂-) itself is exceptionally stable and generally inert to most chemical transformations. It is resistant to oxidation, reduction (under typical conditions), and hydrolysis. While the oxidation of sulfides to sulfones is a common reaction, the reverse reduction of a sulfone is very difficult. Modifications involving the sulfonyl group in this molecule are not well-documented and would likely require specialized and highly reactive reagents not commonly used in standard organic synthesis. However, it is known that sulfur-containing amino acids can be oxidized under specific conditions, such as radiolysis, which can convert methionine to methionine sulfone. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is a challenging but potentially rewarding avenue for derivatization. The reactivity of the aromatic ring is significantly influenced by the substituents it bears. The methylsulfonyl group (-SO2CH3) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org Conversely, the amino acid side chain, specifically the amino group, is an activating group. However, under the acidic conditions often required for EAS, the amino group is protonated to form an ammonium ion (-NH3+), which is also a deactivating group. minia.edu.eg
The directing effect of these groups is also a critical consideration. Both the methylsulfonyl group and the protonated amino acid side chain are meta-directors. masterorganicchemistry.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions meta to these groups, which are the 3 and 5 positions on the phenyl ring.
Given the deactivated nature of the aromatic ring, harsh reaction conditions, such as the use of strong acids and high temperatures, are typically necessary to achieve electrophilic substitution. masterorganicchemistry.com These conditions, however, can be detrimental to the sensitive amino acid moiety, potentially leading to degradation or unwanted side reactions. Therefore, protection of the amino and carboxylic acid groups is likely a prerequisite for successful electrophilic aromatic substitution.
Nitration:
Nitration of aromatic rings bearing strongly deactivating groups generally requires potent nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com For instance, the nitration of 4-methylsulfonyltoluene with a mixture of nitric acid and sulfuric acid yields 2-nitro-4-methylsulfonyltoluene. lookchem.comchemicalbook.com This demonstrates that nitration is possible on a ring with a methylsulfonyl group. In the case of this compound, after appropriate protection of the amino acid functional groups, nitration would be expected to occur at the 3-position, meta to both the sulfonyl and the protected amino acid side chain.
Halogenation:
Halogenation of deactivated aromatic rings typically requires a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination. uci.edu For example, the bromination of deactivated arenes can be achieved using N-bromosuccinimide (NBS) in the presence of a catalytic amount of a Lewis acid or a Brønsted acid. nsf.gov The halogenation of 2-chloro-4-methylsulfonyltoluene can be achieved using chlorine gas in the presence of iron as a catalyst. google.com Similar to nitration, halogenation of a protected form of this compound would be anticipated to yield the 3-halo derivative.
Due to the challenges associated with electrophilic aromatic substitution on this specific molecule, there is limited direct experimental data available in the scientific literature. The information presented here is based on the known reactivity of similarly substituted aromatic compounds.
Further Functionalization of the Sulfonyl Group
The methylsulfonyl group presents another site for structural modification, primarily through reduction to lower oxidation states of sulfur. Aryl sulfones are generally stable and resistant to reduction, often requiring strong reducing agents and vigorous conditions. psu.edu
Reduction to Sulfoxides and Sulfides:
A variety of reagents have been developed for the reduction of aryl sulfones. The choice of reagent can sometimes allow for selective reduction to either the corresponding sulfoxide (B87167) or the sulfide (B99878). For example, a combination of lithium aluminum hydride (LiAlH4) and titanium(IV) chloride (TiCl4) has been shown to be effective for the rapid reduction of sulfones to sulfides. psu.edu Other methods for the reduction of sulfoxides to sulfides have also been reported, employing reagents such as aluminum-nickel(II) chloride hexahydrate. sci-hub.se The controlled oxidation of sulfides can also be a viable route to sulfoxides. googleapis.com
Below is a table summarizing some of the reported methods for the reduction of aryl sulfones:
| Reagent System | Product | Reaction Conditions | Reference |
| LiAlH4-TiCl4 | Sulfide | THF, -78 °C to room temperature | psu.edu |
| SmI2-THF-HMPA | Sulfide | Not specified | psu.edu |
| Al-NiCl2·6H2O | Sulfide | Not specified | sci-hub.se |
These reduction reactions would likely require protection of the carboxylic acid and amino groups of this compound to avoid their concurrent reduction. The resulting sulfoxide and sulfide derivatives would have significantly different electronic and steric properties compared to the parent sulfone, making them interesting targets for further study.
Synthesis of Analogs and Isosteres of this compound
Sulfonamide Isosteres:
A common isostere for a methylsulfonyl group is a sulfonamide group (-SO2NR2). The synthesis of a sulfonamide analog of this compound, such as 2-amino-2-(4-(N-methylsulfonamido)phenyl)acetic acid, could be envisioned starting from a suitably protected 4-aminophenylalanine derivative. The synthesis of 2-(4-(Methylsulfonamido)phenyl)acetic acid has been reported. pharmaffiliates.com A general approach to synthesizing amino acid sulfonamide derivatives involves the reaction of an amino acid with a sulfonyl chloride in a basic solution. nih.gov For example, the reaction of phenylglycine with p-toluenesulfonyl chloride in the presence of sodium carbonate yields 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid. nih.gov
A plausible synthetic route to a sulfonamide analog is outlined below:
Start with a protected 4-aminophenylalanine derivative.
React the amino group on the phenyl ring with methanesulfonyl chloride in the presence of a base to form the N-methylsulfonamide.
Deprotect the amino acid functionality to yield the final product.
Phosphonate (B1237965) Isosteres:
A phosphonate group [-PO(OR)2] can be considered an isostere of a carboxylic acid group, and an aryl phosphonate could be an isostere of the aryl methyl sulfone moiety, depending on the context. The synthesis of α-aminophosphonates is a well-established field. mdpi.comresearchgate.netkyushu-u.ac.jp The synthesis of diethyl [(phenylsulfonyl)methyl]phosphonate has been described, which could serve as a building block. orgsyn.org
The synthesis of a phosphonate analog, such as diethyl (4-(1-amino-1-carboxyethyl)phenyl)phosphonate, could be approached through several methods. One common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine.
A potential synthetic pathway could involve:
Preparation of an imine from a protected 4-formylphenylalanine derivative.
Reaction of the imine with diethyl phosphite to form the α-aminophosphonate.
Deprotection of the amino acid and phosphonate ester groups.
The synthesis of these and other analogs and isosteres provides a valuable tool for probing the chemical space around this compound and for the development of new chemical entities with tailored properties.
Investigations into the Molecular Interactions and Biological Activities of 2 Amino 2 4 Methylsulfonylphenyl Acetic Acid and Its Derivatives
Enzyme Inhibition Studies
Derivatives of 2-amino-2-(4-methylsulfonylphenyl)acetic acid have been a subject of interest in enzyme inhibition studies, largely due to the recognized importance of the methylsulfonylphenyl moiety in interacting with enzyme active sites.
The primary enzyme target identified for derivatives of this scaffold is Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. semanticscholar.orgwikipedia.org The rationale for targeting COX-2 is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective inhibition of both COX-1 and COX-2. nih.govnih.gov
Screening methodologies to identify and evaluate the inhibitory activity of these compounds typically involve in vitro enzyme assays. A common method is the whole blood assay, which measures the inhibition of prostaglandin E2 (PGE2) synthesis in response to lipopolysaccharide (LPS) stimulation. Another approach is the use of purified recombinant human COX-1 and COX-2 enzymes to determine the half-maximal inhibitory concentration (IC50) for each isoform. These assays allow for the determination of both potency and selectivity for COX-2 over COX-1.
In addition to COX enzymes, derivatives have also been investigated as inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the endocannabinoid system and represent targets for pain and inflammation. tandfonline.com
Kinetic studies are crucial for understanding the mechanism by which these compounds inhibit their target enzymes. Such analyses can determine whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or mixed-type. For reversible inhibitors, the inhibition constant (Ki) is a key parameter that quantifies the binding affinity of the inhibitor to the enzyme.
For instance, kinetic analysis of a dual FAAH-MAGL inhibitor derived from a 4-methylsulfonylphenyl semicarbazone scaffold revealed a noncompetitive inhibition mode for FAAH and a mixed inhibition mode for MAGL. tandfonline.com Understanding these kinetic parameters is vital for optimizing the pharmacological profile of these compounds. The determination of IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard practice in these studies. wikipedia.org
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence enzyme inhibitory activity and selectivity. A key structural feature of selective COX-2 inhibitors is the presence of a diaryl heterocyclic system with a –SO2CH3 or –SO2NH2 group on one of the rings. semanticscholar.org This methylsulfonyl group is known to interact with a specific side pocket in the active site of the COX-2 enzyme, which is not present in the COX-1 isoform, thereby conferring selectivity.
SAR studies on various series of derivatives have provided valuable insights:
Indole (B1671886) Derivatives : A series of 2-(4-(methylsulfonyl)phenyl) indole derivatives were synthesized and evaluated as COX-2 inhibitors. The results indicated that modifications to the indole nucleus significantly impacted both potency and selectivity. researchgate.net
Benzimidazole Derivatives : Novel 2-(4-(methylsulfonyl)phenyl) benzimidazoles have been designed and synthesized, with some compounds showing potent and selective COX-2 inhibitory activity. semanticscholar.org
Semicarbazone Derivatives : The incorporation of a methylene spacer in 4-methylsulfonylphenyl semicarbazones was investigated to understand its impact on dual FAAH and MAGL inhibition. Certain substitutions on the aryl ring were found to enhance the inhibitory profile. tandfonline.com
These studies collectively highlight the importance of the 4-methylsulfonylphenyl group for activity, while also demonstrating that modifications to other parts of the molecule can fine-tune potency and selectivity.
Below is an interactive table summarizing the inhibitory activities of selected derivatives from the literature.
| Compound Series | Target Enzyme(s) | Key SAR Findings | IC50 Range | Reference |
| 2-(4-(methylsulfonyl)phenyl) indole derivatives | COX-1, COX-2 | Modifications on the indole ring influenced selectivity. | For COX-2: 0.11 - 0.28 µM | researchgate.net |
| 2-(4-(methylsulfonyl)phenyl) benzimidazole derivatives | COX-1, COX-2 | Substitution on the benzimidazole ring is critical for potent and selective COX-2 inhibition. | For COX-2: 0.10 - 0.13 µM | semanticscholar.org |
| 4-methylsulfonylphenyl semicarbazones | FAAH, MAGL | Electron-withdrawing groups on the aryl ring improved MAGL inhibition. | For FAAH: 40 - 76 nM; For MAGL: 40 - 1453 nM | tandfonline.com |
Receptor Binding Profiling
While the primary focus of research on this compound derivatives has been on enzyme inhibition, understanding their potential interactions with various receptors is also important for a comprehensive pharmacological profile.
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.
Competitive binding studies are a type of ligand binding assay where the test compound competes with a known ligand for binding to a receptor. The results of these studies can provide information about whether the compound binds to the same site as the known ligand (orthosteric binding) or to a different site (allosteric binding), which can modulate the binding of the primary ligand.
For example, in the context of auxin receptors in plants, competitive binding experiments have been used to show that certain phenoxyacetic acids can allosterically decrease the binding affinity of the natural ligand, indole-3-acetic acid (IAA). nih.gov Although this example is from a different field, the principle of using competitive binding studies to elucidate the nature of ligand-receptor interactions is broadly applicable in pharmacology.
No specific competitive binding studies for this compound or its direct derivatives at specific receptors were identified in the reviewed literature. Future research could explore the receptor binding profile of this chemical class to fully characterize its pharmacological properties.
Cellular Assays and In Vitro Biological Screening
There is a notable absence of published research detailing the use of cell-based reporter gene assays to specifically evaluate this compound or its immediate derivatives. Consequently, the capacity of this compound to modulate gene expression through the activation or suppression of specific signaling pathways, transcription factors, or nuclear receptors has not been characterized by this methodology in the available scientific literature.
While direct investigations into the effects of this compound on cellular viability and proliferation are not documented, studies on structurally analogous sulfonyl-α-L-amino acid derivatives have shed light on the potential antiproliferative properties of this chemical class. A series of sulfonyl-α-L-amino acid derivatives linked to an anisamide scaffold were assessed for their in vitro antiproliferative efficacy against various human cancer cell lines, including Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and pancreatic carcinoma (PaCa2), utilizing the MTT assay. The results from these studies indicated that certain derivatives possess significant antiproliferative capabilities.
The antiproliferative activities of selected sulfonyl-α-L-amino acid derivatives are summarized in the interactive table below, presenting their half-maximal inhibitory concentration (IC50) values.
| Compound Derivative | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | HEPG2 | 51.9 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | MCF7 | 54.2 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 | 59.7 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | MCF7 | 90.9 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | PaCa2 | 69.5 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine | HEPG2 | 85.1 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine | HEPG2 | 87.0 |
These data suggest that the integration of a sulfonyl moiety within an amino acid framework can yield compounds with measurable antiproliferative action. The specific amino acid component and the attached scaffold appear to be critical determinants of the potency and cellular selectivity of these derivatives.
Research into derivatives that feature the 4-methylsulfonylphenyl group has pointed to their ability to modulate key biochemical pathways, particularly those involved in inflammation and metabolic control.
Cyclooxygenase (COX) Enzyme Inhibition
Derivatives of 2-(4-methylsulfonyl phenyl) indole have been developed and tested for their capacity to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. This line of inquiry is significant because the 4-methylsulfonylphenyl group is a hallmark of certain selective COX-2 inhibitors. In vitro enzymatic assays revealed that these indole derivatives are potent inhibitors of COX-2 and exhibit substantial selectivity over COX-1.
The following table details the COX-2 inhibitory activity and selectivity for a series of these derivatives.
| Compound Series | COX-2 IC50 Range (µM) | COX-2 Selectivity Index (SI) Range |
|---|---|---|
| Hydrazone derivatives of 2-(4-methylsulfonylphenyl) indoles (7a–k) | 0.10–0.31 | 31.29–132 |
The potent and selective inhibition of COX-2 by these compounds underscores the contribution of the 4-methylsulfonylphenyl moiety to this biological function.
GPR119 Agonism
In the context of metabolic disorders, new 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been engineered as agonists for the G protein-coupled receptor 119 (GPR119), a therapeutic target for type 2 diabetes. The efficacy of these compounds was determined through in vitro cyclic AMP (cAMP) assays. The most effective compounds in this series showed marked agonistic activity, reflected in their half-maximal effective concentration (EC50) values.
| Compound | GPR119 Agonist Activity (EC50) |
|---|---|
| Compound 19 | 75 nM |
| Compound 20 | 25 nM |
These results demonstrate that the 2-(4-(methylsulfonyl)phenyl) framework is a viable scaffold for creating potent GPR119 agonists.
Interactions with Biomolecules
While specific protein-ligand interaction studies for this compound are not widely reported, research on analogous structures can provide clues about potential binding characteristics.
Molecular Docking with COX-2
To better understand the interaction between 2-(4-methylsulfonyl phenyl) indole derivatives and the COX-2 enzyme, molecular modeling studies have been performed. These computational simulations showed a strong correlation with the in vitro inhibition data and proposed a likely binding orientation within the enzyme's active site. The docking analyses help to map the critical interactions between the 4-methylsulfonylphenyl group and the amino acid residues of the COX-2 active site that are essential for their inhibitory effect.
Covalent Protein Binding of Phenylacetic Acid
Studies involving phenylacetic acid, which shares a structural component, have examined its propensity for covalent modification of proteins. It has been shown that phenylacetic acid can be metabolically converted into a reactive acyl-CoA thioester, which in turn can acylate proteins. Although this work does not directly involve this compound, it points to a possible mechanism by which compounds containing a carboxylic acid group might interact with proteins.
An extensive review of scientific databases and literature reveals no specific studies focused on the direct binding of this compound or its closely related derivatives to DNA or RNA. As such, the potential for this compound to engage with nucleic acids through mechanisms such as intercalation or groove binding has not been explored and remains an unknown aspect of its biochemical profile.
Computational Approaches to Molecular Interactions
Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules. These methods can elucidate binding modes, predict binding affinities, and guide the design of more potent and selective derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the active site of a target protein to predict its binding conformation and affinity. The results of such studies are typically presented in terms of docking scores and visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecular interactions over time. An MD simulation of this compound bound to a target protein could reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. Key parameters obtained from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energy calculations.
However, a comprehensive search of scientific databases reveals a lack of specific studies that have published molecular docking or molecular dynamics simulation results for this compound. While there is extensive research on other sulfonamide-containing compounds and various amino acid derivatives, the specific computational analysis of the title compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for derivatives of this compound would require a dataset of these compounds with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated and used to build a predictive model.
The performance of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). These models can then be used to predict the activity of new, untested derivatives, thereby prioritizing synthetic efforts.
As with molecular docking and dynamics simulations, there is no specific, publicly accessible QSAR research focused on a series of derivatives of this compound. The development of such a model would be contingent on the synthesis and biological evaluation of a library of related compounds.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-amino-2-(4-methylsulfonylphenyl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and integrity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each type of proton in the molecule. The methyl protons of the sulfonyl group (–SO₂CH₃) are expected to appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the sulfonyl group. The methine proton (α-CH) at the chiral center will appear as a singlet, and its chemical shift is influenced by the adjacent amino, carboxyl, and phenyl groups. The aromatic protons on the para-substituted phenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. Protons of the amino (–NH₂) and carboxylic acid (–COOH) groups are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature; they can be confirmed by D₂O exchange experiments.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield. The aromatic carbons show signals in the typical aromatic region (120-140 ppm), with the carbon attached to the sulfonyl group (ipso-carbon) being significantly shifted. The α-carbon and the methyl carbon of the sulfonyl group will also have characteristic chemical shifts.
Note: The following table presents predicted chemical shifts based on the analysis of structurally similar compounds, such as phenylglycine and various methylsulfonylphenyl derivatives. Actual experimental values may vary based on solvent and experimental conditions. nih.govspectrabase.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| –COOH | 10.0 - 13.0 (broad s) | 170 - 175 |
| Aromatic CH (ortho to SO₂) | 7.8 - 8.0 (d) | 128 - 130 |
| Aromatic CH (meta to SO₂) | 7.5 - 7.7 (d) | 126 - 128 |
| α-CH | 4.5 - 5.0 (s) | 55 - 60 |
| –NH₂ | 5.0 - 8.0 (broad s) | N/A |
| –SO₂CH₃ | 3.0 - 3.3 (s) | 43 - 46 |
| Aromatic C (ipso to SO₂) | N/A | 140 - 145 |
| Aromatic C (ipso to CH) | N/A | 135 - 140 |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₉H₁₁NO₄S).
When subjected to ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound typically forms a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation patterns that are crucial for structural confirmation. Common fragmentation pathways for α-amino acids include the neutral loss of formic acid (HCOOH) or the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Specific fragmentation for this molecule would also likely involve cleavage at the benzylic position and fragmentation of the sulfonyl group.
Note: The following table lists the predicted m/z (mass-to-charge ratio) values for the parent ion and plausible fragment ions based on established fragmentation patterns for amino acids and aromatic sulfones. libretexts.orgchemguide.co.ukosti.gov
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₉H₁₂NO₄S]⁺ | 230.05 | Protonated Molecular Ion |
| [M+H - HCOOH]⁺ | [C₈H₁₀NO₂S]⁺ | 184.04 | Loss of formic acid |
| [M+H - H₂O]⁺ | [C₉H₁₀NO₃S]⁺ | 212.04 | Loss of water |
| [M+H - H₂O - CO]⁺ | [C₈H₁₀NO₂S]⁺ | 184.04 | Subsequent loss of CO |
| [CH₃SO₂C₆H₄CHNH₂]⁺ | [C₈H₁₀NO₂S]⁺ | 184.04 | Loss of carboxyl group |
| [CH₃SO₂C₆H₄]⁺ | [C₇H₇O₂S]⁺ | 155.02 | Phenylsulfonyl cation |
X-ray Crystallography for Absolute Configuration Determination and Molecular Structure
X-ray crystallography provides the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise location of each atom in the crystal lattice.
This technique is uniquely capable of establishing the absolute configuration (R or S) of the chiral center at the α-carbon, which is critical for stereospecific synthesis and pharmacological studies. Furthermore, crystallographic data yields precise measurements of bond lengths, bond angles, and torsion angles. nih.gov It also reveals details about intermolecular interactions, such as hydrogen bonding networks involving the amino and carboxylic acid groups, and π-stacking of the phenyl rings, which govern the crystal packing. researchgate.net Such information is invaluable for understanding the compound's physical properties and for computational modeling studies. While specific data for the title compound is not publicly available, analysis of similar structures like phenylglycine derivatives provides expected values for key structural parameters. nih.govresearchgate.netnih.gov
Chromatographic Methods (HPLC, GC, TLC) for Purity and Enantiomeric Excess Determination
Chromatographic techniques are central to assessing the purity and enantiomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining chemical purity. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from synthesis precursors, by-products, and degradation products. To determine the enantiomeric excess (e.e.), chiral HPLC is employed. This involves using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, resulting in their separation into two distinct peaks. nih.govoup.comresearchgate.net The relative area of these peaks allows for precise quantification of the enantiomeric ratio.
Gas Chromatography (GC): Due to the low volatility of amino acids, direct analysis by GC is not feasible. However, GC can be used after derivatization to convert the amino and carboxylic acid groups into more volatile esters or silyl (B83357) derivatives. Chiral GC columns can then be used for enantiomeric separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of chemical reactions and for preliminary purity checks. By spotting the sample on a silica (B1680970) plate and developing it with an appropriate solvent system, the compound's retention factor (Rf) can be compared against standards and impurities can be visualized, often with the aid of a UV lamp or a staining agent like ninhydrin.
Note: The table below outlines typical starting conditions for chromatographic analysis.
| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Chemical Purity |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane/Isopropanol with additives (e.g., TFA) | Enantiomeric Excess |
| TLC | Silica Gel | Ethyl Acetate/Hexane/Acetic Acid mixture | Reaction Monitoring |
| GC (after derivatization) | Chiral Capillary Column | Temperature programmed | Enantiomeric Purity |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. The carboxylic acid O-H stretch appears as a very broad band in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxyl group gives a strong, sharp absorption around 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary amine are typically observed in the 3200-3500 cm⁻¹ range. The sulfonyl (SO₂) group exhibits strong, characteristic asymmetric and symmetric stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations also appear in their expected regions. nih.govnih.govnist.gov
Note: The table below summarizes the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1750 (strong) | Medium |
| Amine | N-H stretch | 3200-3500 (medium, broad) | Weak |
| Amine | N-H bend | 1580-1650 (medium) | Weak |
| Sulfonyl (SO₂) | Asymmetric stretch | 1300-1350 (strong) | Strong |
| Sulfonyl (SO₂) | Symmetric stretch | 1120-1160 (strong) | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of chiral α-amino acids is a cornerstone of organic chemistry, and the development of environmentally benign methods is of paramount importance. Future research into the synthesis of 2-amino-2-(4-methylsulfonylphenyl)acetic acid will likely focus on green chemistry principles to minimize hazardous waste and improve efficiency.
Current synthetic strategies for similar compounds often rely on traditional methods that may involve harsh reagents and solvents. A key future direction will be the adoption of greener alternatives. For instance, solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as effective and more environmentally friendly substitutes for hazardous solvents like dichloromethane in solid-phase synthesis, including the crucial first step of attaching an amino acid to a resin. researchgate.net Researchers could investigate the use of 2-MeTHF as a universal solvent for all stages of synthesizing derivatives of this compound. researchgate.net
Furthermore, microwave-assisted organic synthesis represents another promising green approach. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more efficient and sustainable production protocols. researchgate.net
Design and Synthesis of Advanced Probes and Imaging Agents
Molecular imaging is a powerful tool in biomedical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes. Amino acids are particularly valuable as imaging probes because their transport is often upregulated in pathological conditions, such as cancer.
A significant area of future research is the development of this compound derivatives as probes for Positron Emission Tomography (PET). By labeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), it could be transformed into a PET radiotracer. Radiolabeled non-natural amino acids are actively being investigated as tumor-imaging agents because they are taken up by cancer cells via amino acid transporters, which are often overexpressed. nih.gov The resulting metabolic trapping allows for clear visualization of tumors. The stability and transport of a ¹¹C-labeled version of this compound could be evaluated in preclinical models to determine its potential as a novel PET probe for oncology. nih.gov
Additionally, fluorescent probes are indispensable in cellular biology. The core structure of this compound could be chemically modified by attaching a fluorophore. Such fluorescent derivatives could be used to study the compound's uptake and localization within living cells using fluorescence microscopy, providing insights into its mechanism of action and potential biological targets. mdpi.com
Development of Next-Generation Molecular Tools for Biological Research
Beyond imaging, this compound can be engineered into sophisticated molecular tools to probe biological systems. By functionalizing the amino or carboxylic acid groups, the molecule can be equipped with various functionalities for specific research applications.
For example, attaching a biotin tag would allow for the identification of binding partners through affinity purification and subsequent mass spectrometry analysis. This could reveal specific enzymes, receptors, or transport proteins that interact with the compound. Similarly, conjugating the molecule to a solid support, like agarose beads, could create an affinity chromatography matrix to isolate interacting proteins from complex biological samples. These approaches are fundamental to target identification and validation in drug discovery.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
Combinatorial chemistry is a powerful strategy for generating large libraries of structurally diverse compounds for drug discovery. nih.gov This approach, coupled with high-throughput screening (HTS), allows for the rapid testing of thousands of compounds to identify those with desired biological activity. nih.gov
The structure of this compound is well-suited to serve as a scaffold in combinatorial library design. The core "2-amino-2-phenylacetic acid" motif provides a rigid framework, while the amino group, the carboxylic acid group, and the phenyl ring offer multiple points for chemical diversification. Future research could involve:
Solid-Phase Synthesis : Attaching the scaffold to a solid support resin to simplify the process of adding diverse building blocks and purifying the final products. ajrconline.org
Library Generation : Systematically reacting the scaffold with a variety of building blocks (e.g., different acylating agents at the amino group or various alcohols to form esters at the carboxyl group) to create a large library of derivatives.
Diversity-Oriented Synthesis : A strategy that aims to create a wide range of molecular structures at once, which can be applied starting from the this compound scaffold. youtube.com
The resulting library of compounds could then be subjected to HTS against a panel of biological targets, such as enzymes or receptors, to identify novel hit compounds for therapeutic development.
Exploration of Stereochemical Influence on Molecular Recognition and Biological Activity
The α-carbon of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-amino-2-(4-methylsulfonylphenyl)acetic acid and (S)-2-amino-2-(4-methylsulfonylphenyl)acetic acid. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates due to the stereospecific nature of their interactions with biological macromolecules like proteins and nucleic acids.
A critical direction for future research is the stereoselective synthesis of each enantiomer in high purity. This would enable a detailed investigation into how stereochemistry affects the molecule's function. Key research questions would include:
Do the (R)- and (S)-enantiomers exhibit different binding affinities for a specific biological target?
Is one enantiomer a potent inhibitor of an enzyme while the other is inactive?
Are there differences in how the two enantiomers are recognized and transported by cellular machinery?
Answering these questions is essential for developing the compound for any potential therapeutic application, as often only one enantiomer provides the desired effect while the other may be inactive or contribute to side effects.
Contribution to the Design of Novel Bioactive Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The this compound structure can be viewed as a novel scaffold for the design of new bioactive compounds. The presence of the methylsulfonylphenyl group is of particular interest, as this moiety is found in several successful drugs and is known to influence properties like solubility and target binding.
Future research can leverage this scaffold to design and synthesize new classes of therapeutic agents. For example, by incorporating this amino acid into a peptide sequence, novel peptidomimetics with enhanced stability and cell permeability could be created. Additionally, the scaffold could serve as the starting point for developing inhibitors of specific enzymes. For instance, other aryl-acetic acid derivatives have been explored as inhibitors of various enzymes, and the unique electronic properties of the methylsulfonylphenyl group could be exploited to achieve high potency and selectivity. Chitosan, a natural polymer, is often used to create bioactive scaffolds for tissue engineering, and novel amino acids can be incorporated to enhance properties like cell proliferation and attachment. researchgate.netnih.govresearchgate.net This suggests that this compound could also be explored as a component in the development of advanced biomaterials. researchgate.netnih.govresearchgate.net
Q & A
Q. How can computational methods like density-functional theory (DFT) predict the electronic properties and reactivity of 2-amino-2-(4-methylsulfonylphenyl)acetic Acid?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections can model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. Basis sets like 6-31G(d,p) are recommended for geometry optimization. Thermochemical accuracy is improved by incorporating gradient corrections and exact-exchange terms, as demonstrated in Becke’s work on atomization energies and ionization potentials . For correlation-energy contributions, the Colle-Salvetti formula adapted to density functionals (e.g., Lee-Yang-Parr functional) provides reliable results for molecular systems .
Q. What experimental techniques are essential for characterizing the stereochemistry and purity of this compound?
Methodological Answer: Chiral HPLC or capillary electrophoresis with a cyclodextrin-based stationary phase can resolve enantiomers. High-resolution NMR (e.g., , , and 2D NOESY) confirms stereochemistry by analyzing coupling constants and nuclear Overhauser effects. X-ray crystallography provides definitive proof of absolute configuration, as seen in studies of related sulfonamide derivatives . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and purity (>98% by area normalization in HPLC).
Q. How does the methylsulfonyl group influence the compound’s solubility and acidity compared to halogenated analogs?
Methodological Answer: The electron-withdrawing methylsulfonyl group increases acidity of the α-amino proton (pKa ~2.5–3.0) compared to halogenated analogs (pKa ~4.0–4.5). Solubility in polar solvents (e.g., DMSO, water at pH >7) can be assessed via shake-flask experiments. Computational studies using COSMO-RS solvation models predict logP values, while experimental validation involves partitioning between octanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of methylsulfonylphenyl derivatives across different enzyme assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize protocols using recombinant enzymes (e.g., collagenase MMP-1 vs. MMP-8) and validate with positive controls. Docking studies (e.g., AutoDock Vina) should account for protein flexibility and solvation effects. For example, in collagenase inhibition, substituent position (para vs. meta) alters π-π stacking distances (4.1–4.2 Å) and hydrogen bond lengths (1.96–2.20 Å), impacting IC values .
Q. What strategies optimize enantioselective synthesis of this compound for high enantiomeric excess (ee >99%)?
Methodological Answer: Asymmetric Strecker synthesis using chiral catalysts (e.g., (R)-BINOL-derived thioureas) achieves ee >95%. Kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) improves ee to >99%. Industrial-scale processes may employ continuous-flow reactors with immobilized catalysts to enhance yield and reduce racemization . Chiral auxiliaries (e.g., Evans’ oxazolidinones) are alternatives for small-scale syntheses .
Q. How do non-covalent interactions between this compound and serum albumin affect its pharmacokinetic profile?
Methodological Answer: Fluorescence quenching assays and isothermal titration calorimetry (ITC) quantify binding constants (K) and stoichiometry. Molecular dynamics simulations (e.g., GROMACS) reveal preferential binding to Sudlow’s Site I via hydrogen bonds with Lys199 and hydrophobic interactions with Trp214. Competitive displacement studies with warfarin confirm binding specificity. Plasma protein binding >90% correlates with prolonged half-life in pharmacokinetic models .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?
Methodological Answer: Nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) fits dose-response curves to calculate EC values. Bootstrap resampling (10,000 iterations) estimates confidence intervals. For contradictory results, meta-analysis using a random-effects model accounts for inter-study variability. Normalize data to internal controls (e.g., cisplatin for apoptosis assays) to minimize plate-to-plate variability .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms under physiological conditions?
Methodological Answer: Single-crystal X-ray diffraction at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) captures tautomeric states. Density difference maps (F – F) identify proton positions. Solid-state NMR ( CPMAS) complements crystallography by detecting dynamic equilibria between zwitterionic and neutral forms in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
